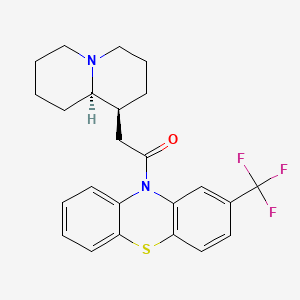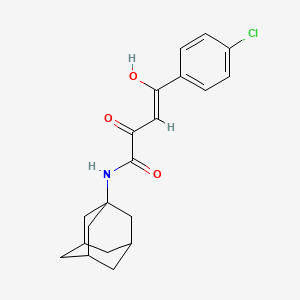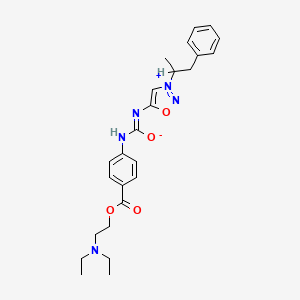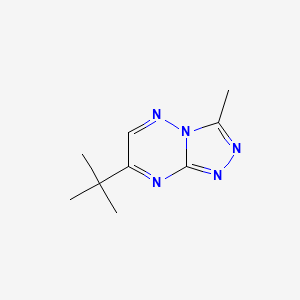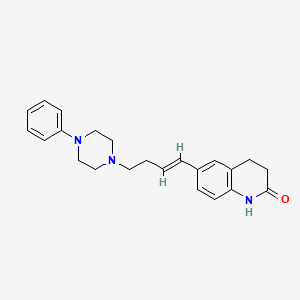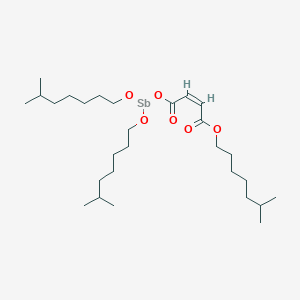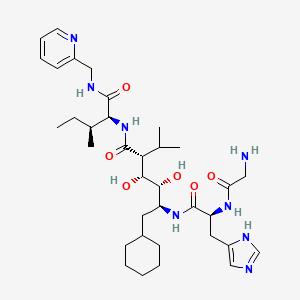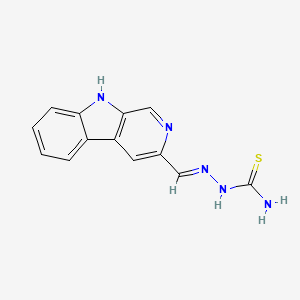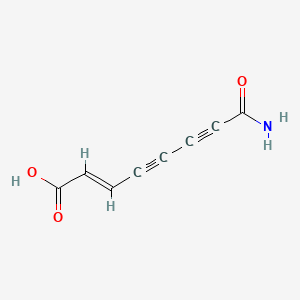
Diatretyne I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Diatretyne I can be synthesized through various methods. One common synthetic route involves the isolation of polyacetylenes from the basidiomycete Clitocybe diatreta . The synthesis process includes the extraction of the compound from fungal cultures, followed by purification steps such as crystallization from methanol .
化学反応の分析
Diatretyne I undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
科学的研究の応用
Diatretyne I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyacetylene chemistry and its derivatives.
作用機序
The mechanism of action of Diatretyne I involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The molecular targets include enzymes involved in cell wall synthesis and membrane transport proteins. The pathways affected by this compound are crucial for bacterial survival, making it an effective antibiotic .
類似化合物との比較
Diatretyne I can be compared with other polyacetylene compounds such as:
Diatretyne amide: Similar in structure but with an amide group instead of an amino group.
Diatretyne nitrile: Contains a nitrile group and has similar antibiotic properties.
Diatretyne 3: Another polyacetylene compound with a different substitution pattern. The uniqueness of this compound lies in its specific molecular structure and the presence of both amino and oxo groups, which contribute to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
53318-35-7 |
|---|---|
分子式 |
C8H5NO3 |
分子量 |
163.13 g/mol |
IUPAC名 |
(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+ |
InChIキー |
OCJRAKXVNGISKJ-GQCTYLIASA-N |
異性体SMILES |
C(=C/C(=O)O)\C#CC#CC(=O)N |
正規SMILES |
C(=CC(=O)O)C#CC#CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


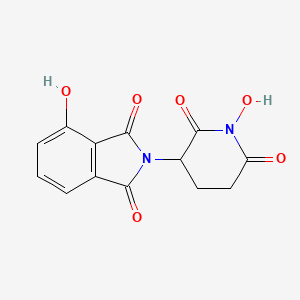
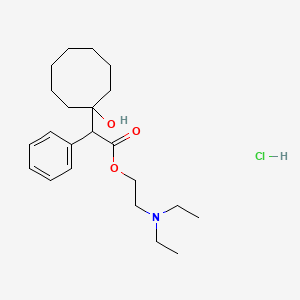
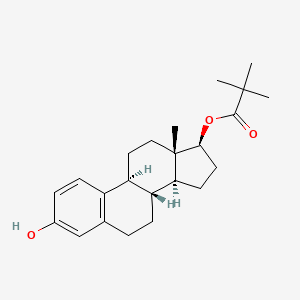
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
